
3-(4-methoxyphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of compounds known as amides, which are widely used in medicinal chemistry for their ability to modulate biological activity. In
Applications De Recherche Scientifique
Antimitotic Agents
The compound 3-(4-methoxyphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide and its derivatives have been studied in the context of antimitotic agents. Research by Temple & Rener (1992) found that related compounds with a methoxy derivative exhibit biological activity in several systems, indicating potential applications in cancer treatment.
Synthesis of P-Aminobenzoic Acid Diamides
The synthesis process involving compounds related to 3-(4-methoxyphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide has been explored. Agekyan & Mkryan (2015) demonstrated the reaction of a similar compound with carboxyl chloride, leading to the formation of p-aminobenzoic acid diamides, suggesting its utility in diverse synthetic chemistry applications.
Structural Analysis of N-Substituted Pyrazolines
Studies on the crystal structure of N-substituted pyrazolines, which include methoxyphenyl groups similar to the compound , provide insights into molecular geometry and potential interactions. Köysal et al. (2005) discussed the geometric parameters of such compounds, which can inform their potential uses in material sciences and molecular engineering.
Phosphine-Catalyzed Annulation Reactions
The use of compounds with 4-methoxyphenyl groups in phosphine-catalyzed annulation reactions was explored by Ma, Yu, & Meng (2018). This research suggests the relevance of such compounds in facilitating chemical reactions for creating novel molecular structures.
Diversity-Oriented Synthesis of Tetrahydropyrones
The compound and its derivatives have applications in the diversity-oriented synthesis of tetrahydropyrones. Zaware et al. (2011) synthesized derivatives and linked them with other motifs, indicating their utility in developing new chemical entities for potential pharmacological screening.
Antioxidant and Anticancer Activity
Novel derivatives of the compound exhibit significant antioxidant and anticancer activities. Tumosienė et al. (2020) found that certain derivatives have higher antioxidant activity than ascorbic acid and display cytotoxic effects against specific cancer cell lines, suggesting their potential in cancer therapy research.
X-Ray Powder Diffraction in Synthesis
The use of similar compounds in X-ray powder diffraction for the synthesis of important intermediates, like in the case of the anticoagulant apixaban, is noted by Wang et al. (2017). This highlights the importance of such compounds in pharmaceutical synthesis.
Formation of Dihydropyrazoles from Simple Precursors
The formation of dihydropyrazoles from compounds including 4-methoxyphenyl, as discussed by Mahesha et al. (2021), indicates the role of such compounds in facilitating the synthesis of complex organic structures.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-20-15-5-2-14(3-6-15)4-7-17(19)18-10-13-22-16-8-11-21-12-9-16/h2-3,5-6,16H,4,7-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPHEZPAMBRJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

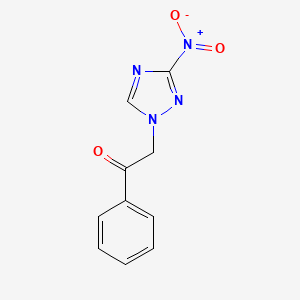
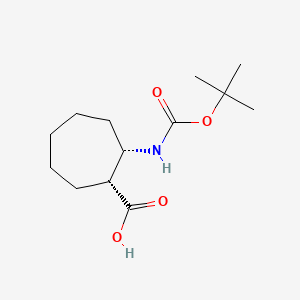
![N-(2-morpholino-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2615793.png)
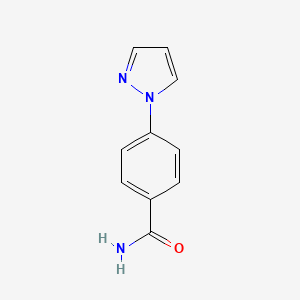
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2615795.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2615797.png)
![Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/no-structure.png)
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2615802.png)
![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2615804.png)
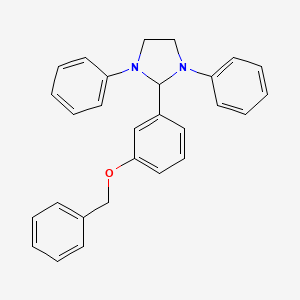
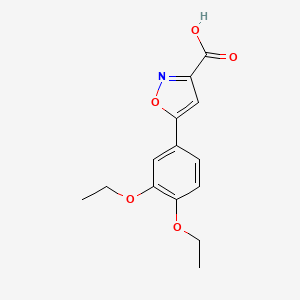
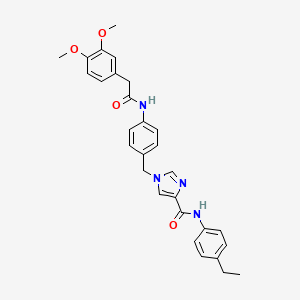
![2-(2-(diethylamino)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2615808.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2615809.png)